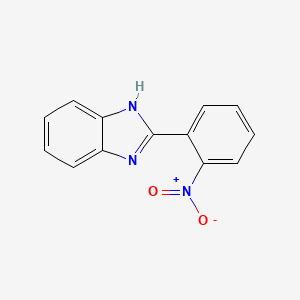

2-(2-Nitrophenyl)-1H-benzimidazole

Übersicht

Beschreibung

“2-(2-Nitrophenyl)-1H-benzimidazole” likely belongs to the class of organic compounds known as nitrobenzenes . Nitrobenzenes are compounds containing a nitro group attached to a benzene ring . They are used in the synthesis of dyes, pharmaceuticals, and rubber chemicals .

Synthesis Analysis

While specific synthesis methods for “2-(2-Nitrophenyl)-1H-benzimidazole” are not available, a related compound, 2-nitrobenzyl, has been used in the synthesis of complex DNA microarrays . The method involves the use of phosphoramidites with a photolabile protecting group on the 3’-hydroxyl group .Wissenschaftliche Forschungsanwendungen

Biochemical Research

2-(2-Nitrophenyl)-1H-benzimidazole: is used as a substrate in biochemical assays involving β-Galactosidase , an enzyme that plays a crucial role in the metabolism of galactose . It serves as a colorimetric and EIA (enzyme immunoassay) substrate, which is essential for detecting enzyme activity in various biological samples.

Organic Synthesis

This compound acts as an intermediate in organic synthesis. Its structure, featuring a reactive aldehyde group and a nitro group, makes it a potential candidate for synthesizing more complex molecules with desired functionalities. It can participate in reactions like aldol condensation and nucleophilic addition, leading to the formation of β-hydroxycarbonyl compounds and adducts, respectively.

Drug Delivery Systems

In the field of nanomedicine, 2-(2-Nitrophenyl)-1H-benzimidazole derivatives have been explored for their potential in creating photo-responsive drug delivery systems . These systems can release drugs in a controlled manner upon exposure to light, offering a promising approach for targeted therapy with minimal side effects.

Photocleavage Applications

The nitrophenyl group in this compound can engage in photocleavage reactions. This property is utilized in the development of materials that can undergo structural changes when exposed to light, which is beneficial for controlled release applications in material sciences .

Environmental Studies

The compound’s derivatives are used in environmental studies to analyze the presence of insecticides and pesticides in soil and plant tissues. This application is crucial for monitoring and managing the impact of these substances on ecosystems.

Chemical Safety and Hazard Analysis

Due to the presence of the nitro group, 2-(2-Nitrophenyl)-1H-benzimidazole is studied for its safety and hazard potential. It is important for developing safety protocols in chemical handling and storage.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-nitrophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)12-8-4-1-5-9(12)13-14-10-6-2-3-7-11(10)15-13/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPPXVVTXDVWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176579 | |

| Record name | 1H-Benzimidazole, 2-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Nitrophenyl)-1H-benzimidazole | |

CAS RN |

2208-58-4 | |

| Record name | 2-(2′-Nitrophenyl)benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 2-(2-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 2-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 2-(2-Nitrophenyl)-1H-benzimidazole derivatives against HIV-1 reverse transcriptase?

A1: While 2-(2-Nitrophenyl)-1H-benzimidazole itself hasn't been extensively studied for anti-HIV activity, its derivatives, particularly those with a benzoyl group at the N1 position, show promising activity against HIV-1 reverse transcriptase (RT) []. Molecular docking studies suggest that these active compounds bind to the enzyme's active site, adopting a butterfly-like conformation. The benzoyl moiety interacts with a hydrophobic region formed by amino acids Tyrosine 81, Tyrosine 88, and Tryptophan 229 []. This binding interaction likely interferes with the enzyme's function, ultimately inhibiting viral replication.

Q2: How does the structure of 2-(2-Nitrophenyl)-1H-benzimidazole influence its reactivity?

A2: The presence of the nitro group at the ortho position of the phenyl ring in 2-(2-Nitrophenyl)-1H-benzimidazole facilitates intramolecular nucleophilic aromatic substitution (SNAr) reactions. This reactivity arises from the electron-withdrawing nature of the nitro group, which activates the ortho position towards nucleophilic attack. For instance, alkoxide nucleophiles can displace the nitro group under mild conditions []. This unique reactivity makes 2-(2-Nitrophenyl)-1H-benzimidazole a versatile building block for synthesizing more complex molecules.

Q3: Can 2-(2-Nitrophenyl)-1H-benzimidazole be used as a scaffold for designing inhibitors of bacterial DNA gyrase B?

A3: Yes, computational studies have identified 2-(2-Nitrophenyl)-1H-benzimidazole derivatives as potential inhibitors of Escherichia coli DNA gyrase B []. Specifically, the 2,5(6)-substituted benzimidazole derivatives are predicted to form key hydrogen bonds with essential residues in the enzyme's active site, including Asparagine 46, Aspartic acid 73, and Aspartic acid 173 []. This suggests that these derivatives could interfere with the enzyme's function, potentially leading to antibacterial activity.

Q4: How does N-substitution affect the electron spin resonance (ESR) behavior of 2-(2-Nitrophenyl)-1H-benzimidazole?

A4: Studies have shown that N-substitution significantly impacts the electron spin resonance (ESR) spectra of 2-(2-Nitrophenyl)-1H-benzimidazole radical anions []. Specifically, the hyperfine coupling constants, which reflect the interactions between the unpaired electron and nearby nuclei, are altered by the presence and nature of N-substituents. For instance, benzoyl and acetyl groups at the N1 position lead to distinct ESR spectral patterns compared to the unsubstituted parent compound []. These findings highlight the influence of substituents on the electronic structure and properties of 2-(2-Nitrophenyl)-1H-benzimidazole derivatives.

Q5: What is the crystal structure of 2-(2-Nitrophenyl)-1H-benzimidazole?

A5: X-ray crystallography studies have revealed that in the solid state, the benzimidazole and phenyl rings in 2-(2-Nitrophenyl)-1H-benzimidazole are not coplanar. Instead, they adopt a dihedral angle of 40.08° []. The molecules form chains along the crystallographic b-axis through intermolecular N—H⋯N hydrogen bonds. Furthermore, these chains are interconnected by C—H⋯O hydrogen bonds, resulting in a two-dimensional network structure [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1360297.png)

![Bicyclo[3.2.1]octan-8-one](/img/structure/B1360301.png)